D-[1,3-13C2]Ribose
Description
Properties
IUPAC Name |
(3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-VNDXAVFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@H]([13CH](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isotopic Labeling via Controlled Degradation of D-Glucose
The most widely cited method for synthesizing D-[1,3-13C₂]Ribose involves the chemical degradation of 13C-labeled D-glucose. This approach leverages the structural relationship between hexoses (6-carbon sugars) and pentoses (5-carbon sugars) to introduce isotopic labels at specific positions.
Key Steps:
-
Starting Material : D-[1,3-13C₂]Glucose is prepared using established isotopic enrichment techniques, such as enzymatic phosphorylation followed by hydrolysis under controlled conditions.
-
Oxidative Degradation : The glucose molecule undergoes selective oxidation at C1 and C2 using pyranose 2-oxidase (PROD), yielding D-[1,3-13C₂]glucosone (D-arabino-hexos-2-ulose).
-
Phosphate-Mediated Rearrangement : In aqueous phosphate buffer (pH 7.5, 37°C), glucosone undergoes C1–C2 bond cleavage, producing D-[1-13C]ribulose and formate. Subsequent isomerization of ribulose via a 1,2-enediol intermediate generates D-[1,3-13C₂]Ribose.
Reaction Conditions:
Direct Chemical Synthesis from Xylose Derivatives
An alternative route involves the elongation of tetrose sugars (4-carbon chains) through the Kiliani-Fischer synthesis. While less common for 13C-labeled ribose, this method has been adapted for isotopic incorporation:
Limitations:
-
Low isotopic retention (<50%) due to side reactions during nitrile formation.
-
Requires multiple purification steps, reducing overall yield.
Enzymatic Synthesis Strategies
Microbial Fermentation with Isotopic Precursors
Microorganisms such as Escherichia coli and Saccharomyces cerevisiae can synthesize ribose from 13C-labeled substrates. This method exploits native metabolic pathways for high-fidelity isotopic incorporation:
Optimization Parameters:
In Vitro Enzymatic Conversion
Purified enzymes offer precise control over isotopic labeling:
Advantages:
Comparative Analysis of Preparation Methods
The table below summarizes the efficiency, scalability, and applicability of each synthesis route:
| Method | Starting Material | Key Steps | Yield (%) | Isotopic Purity (%) | Scalability |
|---|---|---|---|---|---|
| Chemical Degradation | D-[1,3-13C₂]Glucose | Oxidation, phosphate cleavage | 20–30 | 90–95 | Laboratory-scale |
| Kiliani-Fischer | D-[1-13C]Xylose | Cyanide addition, hydrolysis | 10–15 | 70–80 | Limited |
| Microbial Fermentation | D-[1,3-13C₂]Glucose | PPP pathway utilization | 40–50 | 98–99 | Industrial-scale |
| In Vitro Enzymatic | Glucose-6-phosphate | Enzyme cascade, dephosphorylation | 60–70 | >99 | Pilot-scale |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: D-[1,3-13C2]Ribose undergoes various chemical reactions, including:
Oxidation: Conversion to ribonic acid.
Reduction: Formation of ribitol.
Substitution: Formation of nucleotides and nucleosides.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Sodium borohydride is commonly used.
Substitution: Enzymatic reactions using ribokinase and phosphoribosyl pyrophosphate synthetase.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various nucleotides and nucleosides.
Scientific Research Applications
Biochemical Research Applications
1.1 Metabolic Pathway Tracing
D-[1,3-13C2]Ribose serves as a valuable tracer in metabolic studies. By utilizing nuclear magnetic resonance spectroscopy (NMR), researchers can observe the incorporation of labeled ribose into various metabolites, allowing for detailed analysis of metabolic pathways such as the pentose phosphate pathway (PPP) and nucleotide synthesis. This application is crucial for understanding energy metabolism in conditions like cancer and metabolic disorders .
1.2 Structural Biology
In structural biology, this compound is used to label RNA molecules for NMR studies. The stable isotope labeling enables researchers to probe the conformational dynamics and interactions of RNA structures, which is essential for elucidating their functional mechanisms. For example, studies have demonstrated the use of labeled ribose to investigate the dynamics of RNA constructs in response to environmental changes .
Clinical Applications
2.1 Chronic Fatigue Syndrome and Heart Disease
Clinical research has explored the potential therapeutic effects of this compound supplementation in patients with chronic fatigue syndrome and heart disease. Studies indicate that D-Ribose can enhance energy levels and improve exercise tolerance by facilitating ATP production through its role in cellular metabolism.
Case Study: Chronic Fatigue Syndrome
A clinical trial involving patients with chronic fatigue syndrome showed significant improvements in energy levels and quality of life metrics after D-Ribose supplementation compared to placebo groups.
Industrial Applications
3.1 Production of Labeled Compounds
This compound is utilized in the industrial production of labeled compounds for research and diagnostic purposes. The isotopic labeling allows for precise tracking of metabolic processes in various biological systems, making it a valuable tool in pharmaceutical development and food science .
Data Tables
The following tables summarize key findings related to the applications of this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Metabolic Studies | Tracing metabolic pathways using NMR | Enhanced understanding of energy metabolism in cancer |
| Structural Biology | Labeling RNA for NMR studies | Insights into RNA dynamics and conformational changes |
| Clinical Research | Therapeutic effects in chronic fatigue syndrome | Improved energy levels reported in clinical trials |
| Industrial Production | Production of labeled compounds | Valuable for pharmaceutical and food science applications |
Mechanism of Action
D-[1,3-13C2]Ribose exerts its effects by bypassing the rate-limiting step in the pentose phosphate pathway, leading to an increase in the content of phosphoribosyl pyrophosphate . This compound is essential for the synthesis of adenosine triphosphate and other nucleotides, thereby enhancing cellular energy levels and reducing cellular injury.
Comparison with Similar Compounds
Isotopic Labeling Patterns and Structural Variations
D-[1,3-13C₂]Ribose is part of a broader family of isotope-labeled ribose derivatives. Key structural and isotopic distinctions among similar compounds include:
Mechanistic Insights from Isotopologue Studies
- Oxidation Pathways : Labeling at position 1 (D-Ribose-1-¹³C) and position 3 (D-Ribose-3-¹³C) showed distinct fragmentation patterns in MS, indicating that oxidation preferentially occurs at these sites .
Research Findings and Key Differences
Biological Activity
D-[1,3-^13C_2]ribose is a stable isotope-labeled form of ribose, a pentose sugar that plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids. This article explores the biological activity of D-[1,3-^13C_2]ribose, focusing on its metabolic pathways, therapeutic applications, and experimental findings.
Overview of D-Ribose
Chemical Structure and Properties:
- Molecular Formula: CHO
- Molecular Weight: 150.13 g/mol
- CAS Number: 202480-69-1
D-Ribose serves as a fundamental component of adenosine triphosphate (ATP), the primary energy carrier in cells. Its role extends beyond energy metabolism to include participation in the synthesis of nucleotides and nucleic acids.
Metabolic Pathways Involving D-Ribose
D-Ribose is involved in several key metabolic pathways:
-
Pentose Phosphate Pathway (PPP):
- D-Ribose is generated from glucose through the PPP, which is essential for nucleotide synthesis and cellular redox balance.
- The pathway produces ribulose-5-phosphate and subsequently converts it to ribose-5-phosphate, which can be phosphorylated to form ATP.
-
ATP Synthesis:
- D-Ribose contributes to ATP regeneration, particularly in tissues with high energy demands such as cardiac and skeletal muscles.
- Supplementation with D-Ribose has been shown to enhance ATP levels in conditions of ischemia or energy depletion.
-
Role in Glycolysis:
- As a substrate for nucleotide synthesis, D-Ribose is also indirectly involved in glycolytic pathways where glucose is metabolized for energy production.
Biological Activity and Therapeutic Applications
D-[1,3-^13C_2]ribose has been studied for its potential therapeutic benefits:
- Chronic Fatigue Syndrome (CFS):
- Cardiac Health:
- Exercise Performance:
Experimental Findings
Recent studies have utilized hyperpolarized ^13C-labeled metabolites like D-[1,3-^13C_2]ribose to investigate metabolic processes in real-time:
Case Study: Hyperpolarized ^13C-MRS Studies
A study involving hyperpolarized ^13C-labeled substrates demonstrated that D-[1,3-^13C_2]ribose can be tracked in vivo to assess its metabolism in various tissues. This method allows researchers to visualize metabolic fluxes and the dynamics of energy metabolism under different physiological conditions .
Data Table: Summary of Key Findings
Q & A
Basic Research Questions
Q. What are the primary methodological considerations for synthesizing D-[1,3-13C2]Ribose in isotopic purity?
- Answer : Synthesis involves methylation, silylation, and hydrolysis to ensure isotopic labeling at positions 1 and 3. Key steps include verifying isotopic enrichment via nuclear magnetic resonance (NMR) or mass spectrometry (MS), as described in studies using D-ribose derivatives . Contamination risks during purification (e.g., column chromatography) must be minimized to maintain >98% isotopic purity.
Q. How is this compound utilized in tracking metabolic pathways in vivo?
- Answer : The dual 13C labeling enables tracing through glycolysis, the pentose phosphate pathway, and nucleotide biosynthesis. Researchers employ 13C-NMR or liquid chromatography-MS (LC-MS) to monitor isotopic incorporation into metabolites like ATP, NADPH, or RNA precursors. Proper controls (e.g., unlabeled ribose) are critical to distinguish endogenous vs. exogenous contributions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : While non-hazardous per safety data sheets, standard precautions include using nitrile gloves, eye protection, and fume hoods during weighing. Contaminated materials require disposal per institutional guidelines for isotopic waste .
Advanced Research Questions
Q. How do isotopic effects of 13C in this compound influence enzymatic reaction kinetics?
- Answer : The kinetic isotope effect (KIE) may alter ribokinase or transketolase activity due to heavier 13C bonds. Researchers should compare reaction rates with unlabeled ribose and use computational modeling (e.g., density functional theory) to predict isotopic impacts on enzyme-substrate binding .
Q. What experimental designs resolve contradictions in isotopic flux data from this compound studies?
- Answer : Discrepancies often arise from compartmentalization (e.g., cytosolic vs. mitochondrial metabolism) or tracer dilution. Dual-tracer experiments (e.g., combining 13C-ribose with 2H-glucose) and dynamic metabolic flux analysis (MFA) can isolate pathway-specific contributions .
Q. How can researchers optimize isotopic tracing protocols for transient metabolic states (e.g., hypoxia)?
- Answer : Pulse-chase labeling with precise timing (e.g., 5–30-minute pulses) captures rapid turnover. Hypoxia chambers and quenching methods (e.g., liquid nitrogen snap-freezing) preserve metabolic snapshots. Data normalization to cell count or protein content reduces variability .
Q. What statistical frameworks validate the reproducibility of 13C metabolic flux data?
- Answer : Use bootstrapping or Monte Carlo simulations to quantify confidence intervals for flux estimates. Replicate experiments (n ≥ 3) and cross-validate with orthogonal methods (e.g., siRNA knockdown of target enzymes) .
Methodological Guidelines
- Instrumentation : Prioritize high-resolution LC-MS/MS for low-abundance metabolites. For NMR, 600 MHz or higher spectrometers enhance sensitivity for 13C detection .
- Data Reporting : Include raw isotopic enrichment ratios, correction factors for natural 13C abundance, and software tools (e.g., INCA for MFA) in supplemental materials .
- Ethical Compliance : Obtain institutional approval for isotopic use, especially in animal/human studies, and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
